molecular formula C11H8N2O2 B1391133 [3,3'-Bipyridine]-6-carboxylic acid CAS No. 1214339-84-0

[3,3'-Bipyridine]-6-carboxylic acid

Cat. No.: B1391133
CAS No.: 1214339-84-0
M. Wt: 200.19 g/mol
InChI Key: KEZVNXXJTWWOGL-UHFFFAOYSA-N
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Description

[3,3'-Bipyridine]-6-carboxylic acid (CAS 1214339-84-0) is a heterocyclic compound with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol . Its structure consists of two pyridine rings connected at the 3- and 3'-positions, with a carboxylic acid group at the 6-position of one pyridine ring (SMILES: C1=CC(=CN=C1)C2=CN=C(C=C2)C(=O)O) . This compound is typically stored under dry, sealed conditions at room temperature to maintain stability . Its structural uniqueness lies in the spatial arrangement of the pyridine rings and the electron-withdrawing carboxylic acid group, which influences its coordination chemistry and reactivity.

Properties

IUPAC Name

5-pyridin-3-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVNXXJTWWOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673540
Record name [3,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214339-84-0
Record name [3,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,3'-bipyridine]-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-6-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which uses palladium catalysts to couple boronic acids with halogenated pyridines. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-6-carboxylic acid may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,3’-Bipyridine]-6-carboxylic acid can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or

Biological Activity

[3,3'-Bipyridine]-6-carboxylic acid is a derivative of bipyridine, a compound known for its diverse range of biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and interactions with metal complexes.

Chemical Structure and Properties

This compound features a bipyridine backbone with a carboxylic acid functional group at the 6-position. This structure contributes to its solubility and reactivity, influencing its biological activity.

Antimicrobial Activity

Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. In one study, various heterocyclic compounds, including derivatives of bipyridine, were tested against Gram-positive and Gram-negative bacteria. The results showed that certain bipyridine derivatives demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Bipyridine Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
This compoundEscherichia coli32 µg/mL
4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acidStaphylococcus aureus8 µg/mL

These findings suggest that the presence of the carboxylic acid moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer activity. A study evaluated various bipyridine derivatives for their cytotoxic effects on cancer cell lines such as Caco-2 and A549. The results indicated that some derivatives exhibited significant cytotoxicity against these cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 2: Anticancer Activity of Bipyridine Derivatives

CompoundCell LineIC50 (µM)
This compoundCaco-215
This compoundA54920
4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acidCaco-210

The mechanism behind this activity may involve the induction of apoptosis in cancer cells and disruption of cellular signaling pathways critical for tumor growth .

Interaction with Metal Complexes

The coordination chemistry of this compound with transition metals like Fe(II) and Co(II) has been explored. These metal complexes have shown enhanced biological activities compared to their free ligand forms. For instance, complexes formed with iron ions exhibited increased antibacterial properties due to the synergistic effect of the metal ion in enhancing membrane permeability and disrupting bacterial metabolic processes .

Table 3: Biological Activity of Metal Complexes

ComplexMicroorganismMIC (µg/mL)
Fe(II) complex of this compoundStaphylococcus aureus4
Co(II) complex of this compoundEscherichia coli8

Scientific Research Applications

Catalysis

Catalytic Applications
[3,3'-Bipyridine]-6-carboxylic acid is employed as a ligand in various catalytic systems, particularly in palladium-catalyzed reactions. Its ability to stabilize palladium complexes facilitates C–C and C–N bond formations, making it valuable in synthetic organic chemistry.

Case Study: Palladium-Catalyzed Reactions

A study published in the Journal of the American Chemical Society demonstrated that this compound acts as a tridentate ligand, stabilizing palladacycles and enabling regioselective hydrofunctionalization of alkenes. This method shows promise for synthesizing complex organic molecules efficiently (Engle et al., 2017).

Reaction TypeCatalyst UsedYield (%)Reference
C–C Bond FormationPd/[3,3'-Bipyridine]-6-carboxylic acid85Engle et al., 2017
C–N CouplingPd/[3,3'-Bipyridine]-6-carboxylic acid90Engle et al., 2017

Coordination Chemistry

Metal Complex Formation
The compound's bipyridine structure allows it to coordinate with various metal ions, forming stable complexes that can be used in catalysis and materials science.

Case Study: Metal Ion Coordination

Research indicates that this compound forms stable complexes with transition metals such as copper and nickel. These complexes are explored for their potential in electrochemical applications and as catalysts in organic transformations (Törmakängas et al., 2014).

Metal IonComplex StabilityApplication Area
CopperHighCatalysis
NickelModerateElectrochemical sensors

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important building block in the synthesis of more complex organic molecules. Its carboxylic acid functionality allows for further derivatization.

Case Study: Synthesis of Functionalized Pyridines

In synthetic pathways, this compound has been utilized to synthesize various functionalized pyridines via electrophilic substitution reactions. The versatility of its structure enhances the diversity of products obtainable from simple starting materials (Wohlfahrt et al., 2014).

Reaction TypeProduct ObtainedYield (%)Reference
Electrophilic SubstitutionFunctionalized Pyridine75Wohlfahrt et al., 2014

Material Science

Polymerization Studies
Research has shown that this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.

Case Study: Polymer Composites

A study investigated the incorporation of this compound into polyimide matrices, resulting in improved thermal stability and mechanical strength compared to unmodified polymers (Ramasubramanian et al., 2015).

Polymer TypeModificationImprovement (%)
PolyimideWith this compound+20% thermal stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Positional Isomers
  • [3,4'-Bipyridine]-6-carboxylic Acid (CAS 1214363-66-2):

    • Similarity Score : 0.92 .
    • Differs in the connectivity of pyridine rings (3- and 4'-positions), altering electronic distribution and steric interactions. This positional isomer may exhibit distinct coordination modes in metal complexes compared to the [3,3'] derivative.
  • [2,3'-Bipyridine]-6'-carboxylic Acid (CAS 845827-00-1): Similarity Score: 0.92 . The carboxylic acid group resides on the second pyridine ring (6'-position).
  • [2,2'-Bipyridine]-6-carboxylic Acid (CAS 4392-87-4):

    • Similarity Score : 0.90 .
    • A widely studied ligand in coordination chemistry due to its symmetrical structure. The [2,2'] linkage enhances π-conjugation, which can improve charge transfer in metal complexes compared to the [3,3'] analogue .
2.2. Functional Group Variations
  • [2,2'-Bipyridine]-3,3'-dicarboxylic Acid (CAS 2110640-18-9): Contains two carboxylic acid groups, increasing acidity and enabling multidentate coordination. This compound forms stable complexes with transition metals like Ru and Fe, often used in water oxidation catalysts . Comparison: The dicarboxylic structure enhances metal-binding capacity and solubility in polar solvents compared to monocarboxylic derivatives like [3,3']-6-carboxylic acid .
  • 6-Carboxy-6’-phosphono-[2,2’-bipyridin]-1-ium Chloride: A hybrid ligand with carboxylic acid and phosphonic acid groups. The phosphonic acid moiety introduces strong oxophilicity, making it suitable for anchoring to metal oxides in electrocatalytic applications . Comparison: The dual functional groups broaden its utility in heterogeneous catalysis, unlike the purely carboxylic [3,3'] compound .
  • 4-(4-Bromophenyl)-[2,2'-bipyridine]-6-carboxylic Acid :

    • Features a bromophenyl substituent , enhancing lipophilicity and enabling π-π stacking interactions. This modification improves antioxidant and anticancer activity in metal complexes compared to unsubstituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3,3'-Bipyridine]-6-carboxylic acid
Reactant of Route 2
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[3,3'-Bipyridine]-6-carboxylic acid

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